molecular formula C24H22N2OS B5098280 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5098280
M. Wt: 386.5 g/mol
InChI Key: FOFOYQPHUBDCMX-UHFFFAOYSA-N
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Description

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound has been studied for its potential therapeutic applications, especially in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis. This method utilizes silica-supported fluoroboric acid as a catalyst to facilitate the reaction . The reaction conditions typically involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield of the desired product.

Industrial Production Methods

In an industrial setting, the continuous flow synthesis of benzodiazepines has been explored. This method allows for the efficient production of benzodiazepines by utilizing a flow platform . The process involves the acylation of aminobenzophenones followed by cyclocondensation reactions. This approach not only enhances the efficiency of the synthesis but also ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the benzodiazepine binding site on GABA A receptors . By binding to this site, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which plays a crucial role in regulating anxiety and stress responses.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.

    Oxazepam: A benzodiazepine commonly used for the treatment of anxiety and insomnia.

Uniqueness

11-(5-methylthiophen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the presence of a thiophene ring and its potential antioxidant properties . These characteristics distinguish it from other benzodiazepines and contribute to its unique pharmacological profile.

Properties

IUPAC Name

6-(5-methylthiophen-2-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-15-11-12-22(28-15)24-23-20(25-18-9-5-6-10-19(18)26-24)13-17(14-21(23)27)16-7-3-2-4-8-16/h2-12,17,24-26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFOYQPHUBDCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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